molecular formula C8H15Cl2N3S B2558593 4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride CAS No. 2580216-57-3

4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride

Cat. No.: B2558593
CAS No.: 2580216-57-3
M. Wt: 256.19
InChI Key: OVBIEIDNEDNJDT-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride is a chemical compound that features a piperazine ring attached to a thiazole ring via a methylene bridge. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication . These interactions often result in the inhibition of these enzymes, thereby affecting cellular processes. Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing their activity and downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), a protein complex that controls transcription of DNA, cytokine production, and cell survival . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with DNA gyrase and topoisomerase IV results in the inhibition of these enzymes, thereby preventing DNA replication . Additionally, it can influence gene expression by modulating the activity of transcription factors such as NF-kappaB .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain cell types, such as macrophages, where it is transported by efflux transporters . This accumulation can influence its localization and activity within the cells, affecting its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is facilitated by the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines can be achieved using thiophenol (PhSH), followed by selective intramolecular cyclization to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using parallel solid-phase synthesis or photocatalytic synthesis methods. These methods offer the advantage of producing large quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or thiazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride is unique due to its specific combination of a piperazine ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.2ClH/c1-3-11(4-2-9-1)6-8-5-10-12-7-8;;/h5,7,9H,1-4,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBIEIDNEDNJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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